(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea
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Overview
Description
(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan-2-yl acrylate: This can be achieved through a Heck reaction, where furan-2-yl halide reacts with an acrylate ester in the presence of a palladium catalyst.
Synthesis of the piperidine derivative: The piperidine ring can be constructed via a Mannich reaction, followed by reduction and functional group transformations.
Coupling of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with an appropriate nucleophile.
Final assembly: The final step involves the coupling of the previously synthesized intermediates to form the desired urea derivative under mild conditions, typically using a coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylate group can be reduced to form saturated derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated urea derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-chlorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea
- (E)-1-(4-bromobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea
Uniqueness
The presence of the fluorine atom in (E)-1-(4-fluorobenzyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound to biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c22-18-5-3-16(4-6-18)14-23-21(27)24-15-17-9-11-25(12-10-17)20(26)8-7-19-2-1-13-28-19/h1-8,13,17H,9-12,14-15H2,(H2,23,24,27)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJOXBKUHCGGFB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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